molecular formula C13H18Cl3NO B3229828 3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289387-86-5

3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B3229828
CAS No.: 1289387-86-5
M. Wt: 310.6 g/mol
InChI Key: HGFIMRXJMHALBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a benzyloxymethyl group substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring. The chlorine atoms enhance lipophilicity and may influence binding interactions with biological targets, such as receptors or enzymes .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-3-4-13(15)11(6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFIMRXJMHALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-86-5
Record name Piperidine, 3-[[(2,5-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,5-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride and related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound (Target Compound) 2,5-dichloro-benzyloxymethyl C₁₃H₁₆Cl₂NO₂·HCl ~316.64 (estimated) High lipophilicity; potential CNS activity due to halogenation
3-(2-((3,5-Dimethoxybenzyl)oxy)ethyl)piperidine hydrochloride 3,5-dimethoxy-benzyloxyethyl C₁₆H₂₆ClNO₃ 315.84 Electron-donating methoxy groups; altered solubility and metabolic stability
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride 2,4-dichloro-3,5-dimethyl-phenoxyethyl Not provided Not provided Increased steric hindrance; higher lipophilicity due to methyl groups
4-(Diphenylmethoxy)piperidine hydrochloride Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 Bulky aromatic substituents; enhanced π-π interactions
Paroxetine hydrochloride Benzodioxol, 4-fluorophenyl C₁₉H₂₀FNO₃·HCl 365.83 SSRI activity; fluorine enhances receptor binding affinity

Key Comparisons :

Substituent Effects :

  • The target compound ’s 2,5-dichloro substitution contrasts with the 3,5-dimethoxy group in , which introduces electron-donating properties. Chlorine’s electron-withdrawing nature may improve stability against oxidative metabolism compared to methoxy groups .
  • Compared to Paroxetine hydrochloride (a selective serotonin reuptake inhibitor), the absence of a benzodioxol ring in the target compound suggests divergent pharmacological targets. Paroxetine’s fluorine atom further enhances its binding to serotonin transporters .

Physicochemical Properties: The target compound’s lipophilicity (logP) is likely higher than 4-(Diphenylmethoxy)piperidine hydrochloride due to reduced aromatic bulk but greater halogen content . Melting points vary significantly: Paroxetine hydrochloride (anhydrous) has a molecular weight of 365.83, whereas the target compound’s estimated weight (~316.64) suggests a lower melting point than Paroxetine but higher than non-halogenated analogs .

Synthetic and Stability Considerations: The target compound’s benzyloxymethyl group may necessitate specialized protection strategies during synthesis, unlike the ethyl-linked phenoxy groups in or diphenylmethoxy derivatives . Stability data for Paroxetine-related compounds (e.g., degradation into methoxy- or phenyl-substituted impurities ) highlight the need for rigorous impurity profiling in the target compound, particularly for chlorinated byproducts.

Biological Activity

3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative with potential pharmacological applications. Its unique structure, featuring a dichlorobenzyl moiety, suggests diverse biological activities, particularly in interactions with biological targets such as enzymes and receptors. This article reviews the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C13H17Cl2N·HCl
  • Molecular Weight : 276.16 g/mol
  • CAS Number : 1289388-06-2

The compound is characterized by a piperidine ring substituted with a 2,5-dichlorobenzyl group. This structural configuration is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine and 2,5-dichlorobenzyl chloride.
  • Reaction Conditions : Conducted under basic conditions to form the intermediate followed by reduction using sodium borohydride.
  • Yield and Purity : Optimized through automated reactors and quality control measures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Studies

  • Antimicrobial Activity : Initial studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL .
  • Cytotoxicity : Evaluations using the MTT assay revealed that the compound has a favorable selectivity index (SI) greater than 1.0 against non-cancerous cell lines (HaCaT), indicating low toxicity while maintaining antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the piperidine structure can significantly influence biological activity. For instance, the presence of chlorine substitutions on the benzyl group enhances the compound's potency against certain microbial strains .

Case Studies

Several studies have investigated the biological effects of similar piperidine derivatives:

CompoundActivityMIC (µg/mL)Reference
Compound AAntimicrobial4
Compound BCytotoxic>12.5
Compound CAntituberculosis0.5

These studies highlight the potential of piperidine derivatives as lead compounds in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.